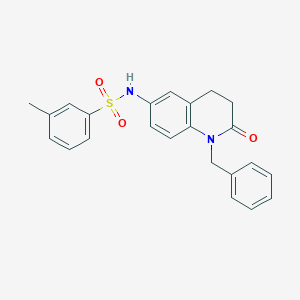![molecular formula C21H20N4O5S B2414671 N-(4-(4-(benzo[d][1,3]dioxol-5-ilmetil)piperazina-1-carbonil)oxazol-2-il)tiofeno-3-carboxamida CAS No. 1351644-78-4](/img/structure/B2414671.png)
N-(4-(4-(benzo[d][1,3]dioxol-5-ilmetil)piperazina-1-carbonil)oxazol-2-il)tiofeno-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
La estructura del compuesto sugiere un potencial como agente anticancerígeno. Los investigadores han diseñado y sintetizado una serie de 1-benzo[1,3]dioxol-5-il-indoles que llevan moieties heteroarílicas 3-N fusionadas basados en informes de la literatura sobre la actividad del indol contra líneas celulares cancerosas. Estos derivados se evaluaron por sus efectos anticancerígenos contra células de próstata (LNCaP), páncreas (MIA PaCa-2) y leucemia linfoblástica aguda (CCRF-CEM). Notablemente, compuestos como 3-N-benzo[1,2,5]oxadiazol 17 y 3-N-2-metilquinolina 20 exhibieron valores de IC50 prometedores (que van de 328 a 644 nM) contra células CCRF-CEM y MIA PaCa-2. Los estudios mecanísticos revelaron el arresto del ciclo celular en la fase S y la inducción de apoptosis en las células CCRF-CEM .
Tratamiento de la Artritis Reumatoide
La estructura del compuesto se asemeja a ciertos medicamentos antiinflamatorios. Por ejemplo, comparte similitudes con el ácido benzo[d][1,3]dioxol-5-il-2-(6-metoxinaftalen-2-il)propanoico, que se utiliza para tratar la artritis reumatoide y la osteoartritis . Investigar su eficacia en modelos preclínicos de artritis podría proporcionar información valiosa.
Propiedades Antitumorales
Similar a otros compuestos basados en el indol, esta molécula podría exhibir efectos antitumorales. Los investigadores han sintetizado nuevas N-aril-5-(benzo[d][1,3]dioxol-5-ilmetil)-4-(terc-butil)tiazol-2-aminas y han evaluado sus actividades antitumorales contra varias líneas celulares cancerosas. Algunos compuestos demostraron potentes propiedades de inhibición del crecimiento con valores de IC50 por debajo de 5 μM .
Desarrollo Potencial de Medicamentos
Las encuestas de la literatura enfatizan la importancia de las cinnamidas sustituidas. La estructura única del compuesto, específicamente el grupo (benzo[1,3]dioxol-5-il)metileno, sugiere un potencial como futuro candidato a fármaco. Una mayor exploración de sus propiedades farmacológicas y optimización podría conducir a nuevos agentes terapéuticos .
Aplicaciones Electroquímicas
En un estudio reciente, los investigadores modificaron un electrodo de carbono vítreo (GCE) con derivados de (E)-N’-(benzo[d]dioxol-5-ilmetileno)-4-metil-bencenosulfonohidrazida para crear un sensor Pb2+ sensible y selectivo. Este enfoque electroquímico en condiciones ambientales demostró ser prometedor para el monitoreo ambiental y la detección de metales pesados .
Mecanismo De Acción
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-ylmethyl structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It is suggested that similar compounds might influence gaba-ergic neurotransmission in the brain
Biochemical Pathways
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may affect cell cycle regulation and apoptosis pathways.
Result of Action
Similar compounds have been reported to exhibit excellent protection against seizures induced by maximal electroshock test (mes) and subcutaneous pentylenetetrazole (scptz) in mice as well as rats
Propiedades
IUPAC Name |
N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-19(15-3-8-31-12-15)23-21-22-16(11-28-21)20(27)25-6-4-24(5-7-25)10-14-1-2-17-18(9-14)30-13-29-17/h1-3,8-9,11-12H,4-7,10,13H2,(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKYCUGTTUAVOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=COC(=N4)NC(=O)C5=CSC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)
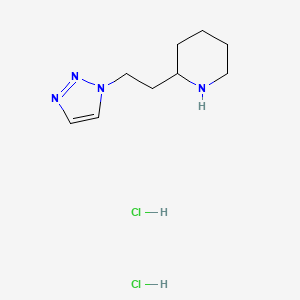
![Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2414593.png)

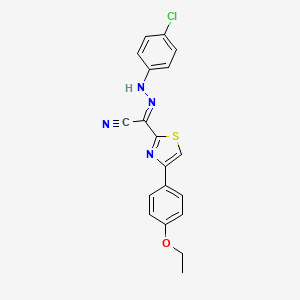
![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2414597.png)
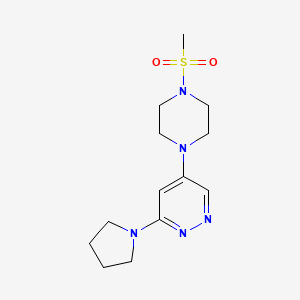
![8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2414602.png)
![2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2414603.png)
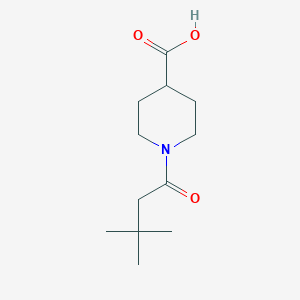
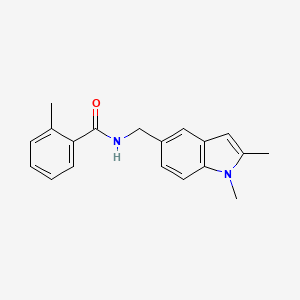
![6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2414610.png)
